molecular formula C9H12IN B13709333 N-(2-Iodoethyl)-N-methylaniline

N-(2-Iodoethyl)-N-methylaniline

Cat. No.: B13709333
M. Wt: 261.10 g/mol
InChI Key: PJBOZJXLPXAOEN-UHFFFAOYSA-N
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Description

N-(2-Iodoethyl)-N-methylaniline: is an organic compound that features an aniline moiety substituted with a 2-iodoethyl group and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodoethyl)-N-methylaniline typically involves the reaction of iodoethanol with aniline to form N-(2-iodoethyl)arylamine salts. These salts are then converted to the corresponding iodide. A subsequent reaction with aliphatic or aromatic amines followed by triethyl orthoformate yields the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Iodoethyl)-N-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: N-(2-Iodoethyl)-N-methylaniline is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of N-(2-Iodoethyl)-N-methylaniline involves its ability to undergo substitution reactions, where the iodine atom is replaced by other nucleophiles. This property makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

  • N-(2-Bromoethyl)-N-methylaniline
  • N-(2-Chloroethyl)-N-methylaniline
  • N-(2-Fluoroethyl)-N-methylaniline

Comparison: N-(2-Iodoethyl)-N-methylaniline is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromo, chloro, and fluoro counterparts. This increased reactivity can be advantageous in certain synthetic applications, allowing for more efficient and selective transformations .

Properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

N-(2-iodoethyl)-N-methylaniline

InChI

InChI=1S/C9H12IN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

PJBOZJXLPXAOEN-UHFFFAOYSA-N

Canonical SMILES

CN(CCI)C1=CC=CC=C1

Origin of Product

United States

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